6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime
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Description
“6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo9annulen-12-one oxime” is a chemical compound that contains a total of 33 atoms; 17 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 18 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 1 oxime (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound under discussion is a derivative of [10]annulene, which is known for its unique reactions and properties. Studies have shown that derivatives of [10]annulene, such as 1,6-Methano[10]annulene, undergo various chemical reactions, including reactions with 4-substituted-1,2,4-triazoline-3,5-diones to produce mono- and/or bis-adducts, indicating the reactivity of these compounds from the side opposite to the bridging atom. This reactivity is significant for the synthesis of complex organic molecules and understanding chemical reaction mechanisms (Ashkenazi et al., 1977).
Structural and Spectroscopic Analysis
The study of the crystal and molecular structure of similar compounds, such as 4,10b-Methano-8H-benzo[ab]cyclodecen-8-one, has provided insights into the bond lengths and planarity of the [10]annulene nucleus, which are crucial for understanding the electronic and geometric structure of these complex organic molecules. Such analyses contribute to the field of material science and the design of new materials with specific properties (Yahashi et al., 1973).
Catalysis and Organic Transformations
Compounds related to 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime have been explored for their catalytic properties and potential in organic transformations. For example, the organocatalytic asymmetric formal [3+2] cycloaddition has been utilized to synthesize structurally and pharmaceutically important derivatives, demonstrating the versatility of these compounds in facilitating complex organic reactions with high enantio- and diastereoselectivities (Ramachary et al., 2017).
Advanced Materials and Gas Separation
The development of novel polyimides based on carbocyclic pseudo-Tröger’s base-derived dianhydrides, including derivatives of [10]annulene, for membrane gas separation applications, showcases the potential of these compounds in creating materials with high thermal stability and surface area. Such materials are crucial for improving the efficiency of gas separation processes, which is vital for environmental protection and industrial applications (Ma et al., 2017).
Properties
IUPAC Name |
N-(14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13,16H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVFTFKBBIQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC(C1)C2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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